molecular formula C21H25NO6 B4200730 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid

2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid

Cat. No.: B4200730
M. Wt: 387.4 g/mol
InChI Key: LSLCBTJSJRMJAL-UHFFFAOYSA-N
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Description

2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with tert-butylphenoxy and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-tert-butylphenol with chloroacetic acid to form 2-tert-butylphenoxyacetic acid. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or hydrogen gas, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoic acids and phenoxyacetic acids, such as:

  • 2-tert-butylphenoxyacetic acid
  • 4,5-dimethoxy-2-nitrobenzoic acid
  • 2-tert-butyl-4,5-dimethoxybenzoic acid

Uniqueness

What sets 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[[2-(2-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-21(2,3)14-8-6-7-9-16(14)28-12-19(23)22-15-11-18(27-5)17(26-4)10-13(15)20(24)25/h6-11H,12H2,1-5H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLCBTJSJRMJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid
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2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid
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2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid
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2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid

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